molecular formula C12H17N B8258159 (1S,3S)-3-phenylcyclohexan-1-amine

(1S,3S)-3-phenylcyclohexan-1-amine

Cat. No.: B8258159
M. Wt: 175.27 g/mol
InChI Key: CJRUDCMOPMVAIB-RYUDHWBXSA-N
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Description

(1S,3S)-3-Phenylcyclohexan-1-amine is a chiral cyclohexylamine derivative characterized by a cyclohexane ring substituted with a phenyl group at the C3 position and an amine group at the C1 position. The compound exhibits a cis-stereochemical configuration, where both substituents occupy equatorial positions, optimizing steric stability . Its molecular formula is C₁₂H₁₇N (molecular weight: 175.27 g/mol), and it is frequently utilized in pharmaceutical research due to the phenyl group's aromatic interactions and the amine's role in hydrogen bonding. The hydrochloride salt form (CAS 19988-42-2) is commonly employed to enhance solubility and stability in biological assays .

Properties

IUPAC Name

(1S,3S)-3-phenylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRUDCMOPMVAIB-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-phenylcyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a Grignard reaction with phenylmagnesium bromide to form 3-phenylcyclohexanol.

    Reduction: The hydroxyl group of 3-phenylcyclohexanol is then converted to an amine group through reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chromatography on a chiral stationary phase.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-phenylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, such as the formation of amides or ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides or isocyanates are used for substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary amines or alcohols.

    Substitution: Amides or ureas.

Scientific Research Applications

(1S,3S)-3-phenylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1S,3S)-3-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The biological and physicochemical properties of cyclohexylamine derivatives are highly dependent on substituent type, position, and stereochemistry. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
(1S,3S)-3-Phenylcyclohexan-1-amine Phenyl (C3), NH₂ (C1) C₁₂H₁₇N 175.27 19988-42-2* Aromatic bulk, cis-stereochemistry
(1S,3R)-3-Methylcyclohexan-1-amine Methyl (C3), NH₂ (C1) C₇H₁₅N 113.20 1193-16-4 Smaller hydrophobic group, trans-stereochemistry
(1R,3S)-3-Fluorocyclohexan-1-amine Fluoro (C3), NH₂ (C1) C₆H₁₂FN 129.17 2382100-86-7 Electron-withdrawing substituent, cis-stereochemistry
(1R,3S)-3-Methoxycyclohexan-1-amine Methoxy (C3), NH₂ (C1) C₇H₁₅NO 129.20 1268521-86-3 Polar OCH₃ group, cis-stereochemistry
(1R,2S)-2-Phenylcyclohexan-1-amine Phenyl (C2), NH₂ (C1) C₁₂H₁₇N 175.27 19988-39-7 Altered substituent position (C2 vs. C3)

*Reported as the hydrochloride salt.

Key Observations :

  • Phenyl vs.
  • Electron-Withdrawing Groups : Fluorine and methoxy substituents alter electronic properties. The fluoro group increases polarity and metabolic stability, while methoxy enhances solubility but may reduce membrane permeability .
  • Positional Isomerism : (1R,2S)-2-Phenylcyclohexan-1-amine demonstrates how phenyl placement at C2 instead of C3 affects molecular conformation and interaction with chiral receptors .

Stereochemical Influences

Stereochemistry critically impacts pharmacological activity:

  • Cis vs. Trans Configuration : The cis-(1S,3S) configuration of the phenyl and amine groups in the target compound allows for optimal spatial alignment in binding pockets, whereas trans isomers (e.g., (1S,3R)-3-methylcyclohexan-1-amine) exhibit reduced complementarity with biological targets .
  • Enantiomeric Pairs : For example, (1R,3S)-3-fluorocyclohexan-1-amine and its (1S,3R)-enantiomer may display divergent binding affinities due to mirror-image mismatches in chiral environments .

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